Scytonemin

Content Navigation

Replacing photolabile UV-A filters or incompatible hydrophilic sunscreens? Scytonemin (CAS 152075-98-4) offers intrinsic photostability and lipid solubility for seamless formulation.

- Dual functionality: potent UV-A absorber (λmax ~370-384 nm) & selective PLK1 inhibitor (IC50=2.0 μM).

- High thermal stability; soluble in organic solvents for direct integration into hydrophobic coatings or creams.

- Eliminates need for synthetic photostabilizers, reducing formulation complexity.

Ideal for advanced dermatological research, polymer films, and kinase-targeted assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

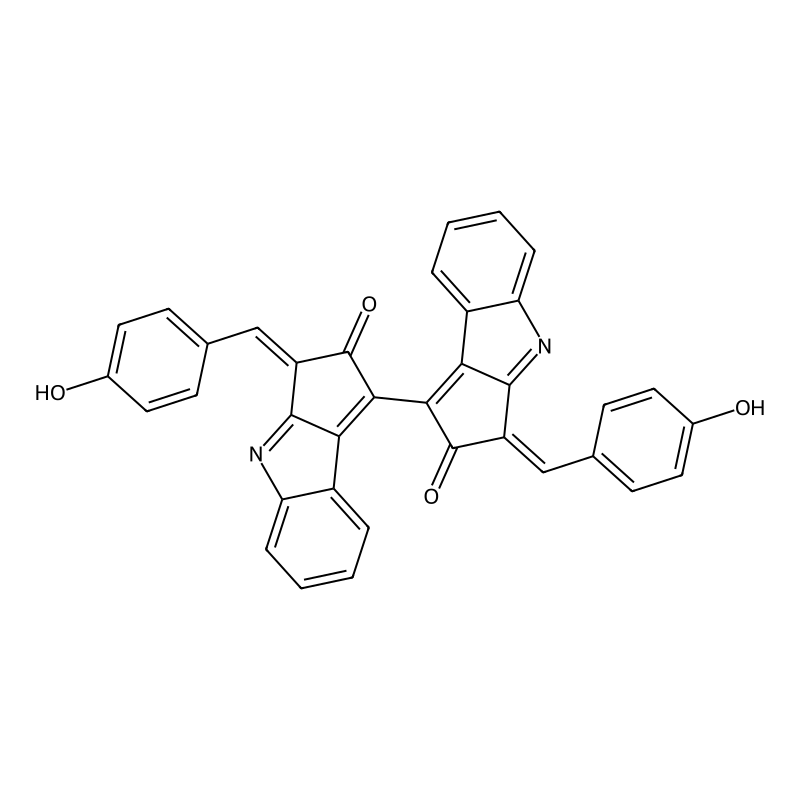

Scytonemin (CAS 152075-98-4) is a dimeric indole-phenolic cyanobacterial pigment characterized by its robust UV-A absorption (λmax ~370–384 nm) and lipophilic nature [1]. Unlike standard synthetic UV filters, scytonemin offers exceptional photostability and inherent antioxidant properties, functioning simultaneously as a potent free-radical scavenger and a specific Polo-like kinase 1 (PLK1) inhibitor [2]. Its high thermal stability and solubility in standard organic solvents make it a highly processable precursor for advanced dermatological formulations, photostable polymer coatings, and targeted biochemical assays, providing a multi-functional alternative to conventional, single-purpose additives[3].

Research Fit

References

- [1] Rastogi, R. P., et al. (2014). Characterization of UV-screening compounds, mycosporine-like amino acids, and scytonemin in the cyanobacterium Lyngbya sp. CU2555. FEMS Microbiology Ecology, 87(1), 244-256.

- [2] Stevenson, C. S., et al. (2002). Scytonemin—a marine cyanobacterial product with antiproliferative and anti-inflammatory activity. Journal of Pharmacology and Experimental Therapeutics, 303(2), 858-866.

- [3] Garcia-Pichel, F., & Castenholz, R. W. (1991). Characterization and biological implications of scytonemin, a cyanobacterial sheath pigment. Journal of Phycology, 27(3), 395-409.

Procuring generic synthetic UV-A filters like avobenzone often necessitates the co-formulation of photostabilizers due to rapid photoisomerization and radical fragmentation under continuous UV stress [1]. Conversely, substituting scytonemin with other natural cyanobacterial sunscreens, such as Mycosporine-like amino acids (MAAs), introduces severe formulation incompatibilities; MAAs are strictly hydrophilic and fail to integrate into lipid-based matrices or organic solvent-cast polymers [2]. Scytonemin’s unique combination of lipophilicity, intrinsic photostability, and targeted anti-proliferative activity means that replacing it with standard alternatives compromises both the physical stability of the final matrix and its multi-functional biological efficacy[3].

Substitution Risk

Mycosporine-like amino acids lack UV-B/UV-C absorption; direct substitution may leave spectral gaps in photoprotection research models.

Common commercial UV absorbers do not exhibit Plk1 inhibitory or anti-inflammatory properties documented for scytonemin in cellular assays.

Scytonemin shows rapid photoinduced decay relative to commercial filters in simulated solar irradiation, potentially shifting formulation-exposure outcomes.

References

- [1] F. S. C. et al., UV Filters: Challenges and Prospects. Pharmaceuticals (Basel). 2022.

- [2] Rastogi, R. P., et al. (2014). Characterization of UV-screening compounds, mycosporine-like amino acids, and scytonemin in the cyanobacterium Lyngbya sp. CU2555. FEMS Microbiology Ecology, 87(1), 244-256.

- [3] Stevenson, C. S., et al. (2002). Scytonemin—a marine cyanobacterial product with antiproliferative and anti-inflammatory activity. Journal of Pharmacology and Experimental Therapeutics, 303(2), 858-866.

Superior Photostability Under UV Stress Compared to Avobenzone

Under continuous UV irradiation, conventional organic filters like avobenzone undergo rapid keto-enol isomerization and fragmentation, generating multiple photodegradation products within 8 hours of exposure [1]. In contrast, purified scytonemin exhibits exceptional photostability, maintaining its structural integrity and primary UV-screening capacity without generating reactive radical byproducts [2]. This intrinsic resistance to photodegradation eliminates the need for secondary chemical stabilizers in the formulation.

| Evidence Dimension | Photodegradation under UV exposure |

| Target Compound Data | Scytonemin (Maintains structural integrity and primary absorption profile after prolonged UV exposure) |

| Comparator Or Baseline | Avobenzone (Generates ~10 photodegradation products and loses efficacy within 8 hours at 260/320 nm) |

| Quantified Difference | Scytonemin avoids the rapid radical fragmentation characteristic of avobenzone. |

| Conditions | In vitro UV exposure (260 nm / 320 nm) in solvent models |

Enables the procurement of a single-agent UV-A filter for long-lasting coatings and cosmetics, eliminating the cost and complexity of adding photostabilizers.

Lipophilic Processability for Organic Matrix Integration

While other highly effective natural UV screens like Mycosporine-like amino acids (MAAs) are strictly water-soluble, scytonemin is a hydrophobic, lipid-soluble pigment that readily dissolves in organic solvents such as acetone and tetrahydrofuran [1]. This distinct solubility profile allows scytonemin to be directly incorporated into lipophilic cosmetic bases, organic solvent-cast films, and hydrophobic polymer matrices where hydrophilic MAAs would agglomerate or fail to disperse [2].

| Evidence Dimension | Solvent compatibility and matrix integration |

| Target Compound Data | Scytonemin (Lipid-soluble; soluble in organic solvents like acetone and THF) |

| Comparator Or Baseline | MAAs (e.g., Porphyra-334) (Strictly hydrophilic, requiring aqueous systems) |

| Quantified Difference | Complete phase inversion in solubility profile compared to MAAs. |

| Conditions | Standard ambient extraction and formulation blending |

Crucial for buyers formulating lipid-based dermatological products or organic polymer coatings where water-soluble additives cannot be uniformly dispersed.

Targeted PLK1 Inhibition for Anti-Proliferative Applications

Beyond its physical UV-blocking properties, scytonemin functions as a highly specific biochemical agent, producing concentration-dependent inhibition of Polo-like kinase 1 (PLK1)-mediated cdc25C phosphorylation with an IC50 of 2.0 μM[1]. Unlike crude cyanobacterial extracts or generic antioxidant compounds which lack targeted kinase activity, purified scytonemin directly regulates the G2/M transition in the cell cycle, making it a dual-action active pharmaceutical ingredient (API) candidate .

| Evidence Dimension | PLK1 Inhibition (IC50) |

| Target Compound Data | Scytonemin (IC50 = 2.0 μM) |

| Comparator Or Baseline | Generic antioxidants / crude extracts (No specific PLK1 targeted inhibition) |

| Quantified Difference | Scytonemin provides targeted micromolar inhibition of PLK1. |

| Conditions | In vitro recombinant PLK1 enzyme assay |

Allows pharmaceutical buyers to source a compound that simultaneously provides UV-induced stress protection and targeted anti-hyperproliferative activity for dermatological or oncological research.

High Thermal Stability for Demanding Manufacturing Processes

Scytonemin demonstrates robust thermal stability, remaining intact and functional at elevated temperatures (e.g., 60 °C and above) during processing and environmental exposure [1]. This contrasts with many thermally labile biological pigments and volatile organic filters that degrade or lose optical density during hot-melt extrusion or high-temperature sterilization, ensuring consistent batch-to-batch reproducibility in industrial workflows [2].

| Evidence Dimension | Thermal degradation threshold |

| Target Compound Data | Scytonemin (Stable and retains UV-screening capacity at 60 °C and under extreme environmental heat) |

| Comparator Or Baseline | Thermally labile organic UV filters (Degrade or lose efficacy at elevated processing temperatures) |

| Quantified Difference | Scytonemin maintains sustained structural integrity at ≥60 °C without loss of UV absorbance. |

| Conditions | Heat stress assays (60 °C incubation) and extreme environmental surface temperature models |

Guarantees that the compound will survive high-temperature formulation steps, reducing active ingredient loss and ensuring final product efficacy.

Advanced Photostable Dermatological Formulations

Because scytonemin does not undergo the rapid radical fragmentation seen in avobenzone[1], it is the ideal active ingredient for premium, long-lasting sunscreens and anti-aging creams where the addition of synthetic photostabilizers is undesirable.

Lipid-Based and Organic Polymer UV-A Coatings

Scytonemin’s lipid solubility and compatibility with organic solvents (unlike hydrophilic MAAs) [2] make it uniquely suited for direct integration into hydrophobic polymer blends, solvent-cast films, and specialized industrial UV-protective coatings.

Dual-Action Anti-Proliferative Therapeutics

Leveraging its targeted inhibition of PLK1 (IC50 = 2.0 μM) [3], scytonemin serves as a high-value precursor for dermatological and oncological research aiming to simultaneously mitigate UV-induced oxidative stress and suppress hyperproliferative cellular pathways.

Application Fit Matrix

References

- [1] F. S. C. et al., UV Filters: Challenges and Prospects. Pharmaceuticals (Basel). 2022.

- [2] Garcia-Pichel, F., & Castenholz, R. W. (1991). Characterization and biological implications of scytonemin, a cyanobacterial sheath pigment. Journal of Phycology, 27(3), 395-409.

- [3] Stevenson, C. S., et al. (2002). Scytonemin—a marine cyanobacterial product with antiproliferative and anti-inflammatory activity. Journal of Pharmacology and Experimental Therapeutics, 303(2), 858-866.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Zhang G, Zhang Z, Liu Z. Polo-like kinase 1 is overexpressed in renal cancer and participates in the proliferation and invasion of renal cancer cells. Tumour Biol. 2013 Jun;34(3):1887-94. doi: 10.1007/s13277-013-0732-0. Epub 2013 Mar 14. PubMed PMID: 23494182.

3: Zhang Z, Zhang G, Kong C. High expression of polo-like kinase 1 is associated with the metastasis and recurrence in urothelial carcinoma of bladder. Urol Oncol. 2013 Oct;31(7):1222-30. doi: 10.1016/j.urolonc.2011.11.028. Epub 2011 Dec 20. PubMed PMID: 22192978.

4: Duan Z, Ji D, Weinstein EJ, Liu X, Susa M, Choy E, Yang C, Mankin H, Hornicek FJ. Lentiviral shRNA screen of human kinases identifies PLK1 as a potential therapeutic target for osteosarcoma. Cancer Lett. 2010 Jul 28;293(2):220-9. doi: 10.1016/j.canlet.2010.01.014. Epub 2010 Feb 9. PubMed PMID: 20144850.

5: Zhang Z, Su WH, Feng C, Yu DH, Cui C, Xu XY, Yu BZ. Polo-like kinase 1 may regulate G2/M transition of mouse fertilized eggs by means of inhibiting the phosphorylation of Tyr 15 of Cdc2. Mol Reprod Dev. 2007 Oct;74(10):1247-54. PubMed PMID: 17342725.

6: McInnes C, Mezna M, Fischer PM. Progress in the discovery of polo-like kinase inhibitors. Curr Top Med Chem. 2005;5(2):181-97. Review. PubMed PMID: 15853646.

Explore Compound Types